molecular formula C28H29ClN2O8 B192985 2-Carboxybenzoyl Amlodipine CAS No. 318465-73-5

2-Carboxybenzoyl Amlodipine

Cat. No. B192985
M. Wt: 557 g/mol
InChI Key: IAYRABGXHCLELQ-UHFFFAOYSA-N
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Description

2-Carboxybenzoyl Amlodipine, also known as Amlodipine Besilate Impurity H, is a derivative of Amlodipine . It has a molecular formula of C28H29ClN2O8 and a molecular weight of 556.99 .


Molecular Structure Analysis

The molecular structure of 2-Carboxybenzoyl Amlodipine is characterized by its molecular formula, C28H29ClN2O8 . The exact mass is 556.161255 Da .


Physical And Chemical Properties Analysis

2-Carboxybenzoyl Amlodipine has a density of 1.3±0.1 g/cm3, a boiling point of 727.6±60.0 °C at 760 mmHg, and a flash point of 393.9±32.9 °C .

Scientific Research Applications

Metabolic Pathways and Enzyme Involvement

  • Metabolism in Human Liver Microsomes : Amlodipine's metabolism primarily involves CYP3A4 over CYP3A5, playing a key role in the metabolic clearance of the drug in humans (Zhu et al., 2014).

Potential Therapeutic Effects

  • Antitumor Effects : Amlodipine exhibits potential antitumor action against human epidermoid carcinoma A431 cells in vitro and in vivo, possibly mediated by inhibiting Ca(2+) influx (Yoshida et al., 2004).
  • Antioxidant and Anti-Inflammatory Mechanisms : Amlodipine may improve endothelial dysfunction in diabetes through anti-oxidant and anti-inflammatory mechanisms (Toma et al., 2011).

Pharmacological and Biological Interactions

  • Chiral Separation Techniques : Hollow fiber supported liquid membrane (HFSLM) extraction techniques have been explored for the chiral separation of amlodipine enantiomers (Sunsandee et al., 2013).
  • Effects on EGFR Phosphorylation : Amlodipine can inhibit the tyrosine phosphorylation of the epidermal growth factor receptor (EGFR) in vitro and in vivo, affecting cellular signaling pathways (Yoshida et al., 2010).

Clinical Application Studies

  • Effect on Atherosclerosis : Amlodipine shows no significant effect on angiographic progression of coronary atherosclerosis but is associated with fewer hospitalizations for unstable angina and revascularization (Pitt et al., 2000).

Drug Analysis and Monitoring

  • Bioanalytical Method Development : Various studies have focused on developing sensitive bioanalytical methods for the determination of amlodipine in plasma, contributing to therapeutic drug monitoring and pharmacokinetic studies (Saputri et al., 2022).

Safety And Hazards

2-Carboxybenzoyl Amlodipine may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life .

properties

IUPAC Name

2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylcarbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O8/c1-4-39-28(36)24-21(15-38-14-13-30-25(32)17-9-5-6-10-18(17)26(33)34)31-16(2)22(27(35)37-3)23(24)19-11-7-8-12-20(19)29/h5-12,23,31H,4,13-15H2,1-3H3,(H,30,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYRABGXHCLELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301103092
Record name 3-Ethyl 5-methyl 2-[[2-[(2-carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboxybenzoyl Amlodipine

CAS RN

318465-73-5
Record name 3-Ethyl 5-methyl 2-[[2-[(2-carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318465-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Carboxybenzoyl amlodipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318465735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl 5-methyl 2-[[2-[(2-carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-Carboxy-benzoylamino)-ethoxymethyl]-4-(2-chloro-phenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.792
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CARBOXYBENZOYL AMLODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K05668IG9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Khandale, RR Rajge, SK Singh… - Separation Science …, 2023 - Wiley Online Library
Impurities found in active pharmaceutical ingredients (APIs) and pharmaceutical products are of ever‐increasing interest. According to several regulatory agencies, purity and impurity …

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